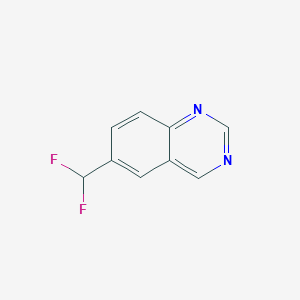
6-(Difluoromethyl)quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Difluoromethyl)quinazoline is a heterocyclic compound that features a quinazoline core with a difluoromethyl group attached at the 6th position Quinazoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Difluoromethyl)quinazoline typically involves the introduction of the difluoromethyl group onto a quinazoline scaffold. One common method is the selective difluoromethylation of quinazolines using commercially available ethyl bromodifluoroacetate as a difluorocarbene precursor. This method provides the corresponding difluoromethyl-substituted quinazoline derivatives with yields of up to 83% .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions and other advanced synthetic techniques can streamline the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 6-(Difluoromethyl)quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazoline N-oxides.
Reduction: Reduction reactions can convert quinazoline derivatives into their corresponding dihydroquinazoline forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products: The major products formed from these reactions include quinazoline N-oxides, dihydroquinazolines, and various substituted quinazoline derivatives .
Wissenschaftliche Forschungsanwendungen
6-(Difluoromethyl)quinazoline has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 6-(Difluoromethyl)quinazoline involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to its targets, leading to increased biological activity. Quinazoline derivatives are known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound can also interact with other proteins and receptors, modulating various biological processes .
Vergleich Mit ähnlichen Verbindungen
Quinazoline: The parent compound without the difluoromethyl group.
Quinazolinone: A related compound with a carbonyl group at the 4th position.
4,6,7-Substituted Quinazolines: Compounds with various substituents at the 4th, 6th, and 7th positions.
Uniqueness: 6-(Difluoromethyl)quinazoline is unique due to the presence of the difluoromethyl group, which enhances its stability and biological activity compared to other quinazoline derivatives. This modification can lead to improved pharmacokinetic properties and increased potency in therapeutic applications .
Eigenschaften
Molekularformel |
C9H6F2N2 |
|---|---|
Molekulargewicht |
180.15 g/mol |
IUPAC-Name |
6-(difluoromethyl)quinazoline |
InChI |
InChI=1S/C9H6F2N2/c10-9(11)6-1-2-8-7(3-6)4-12-5-13-8/h1-5,9H |
InChI-Schlüssel |
UMONDSHPNARXDI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC=NC=C2C=C1C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Fluoropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13655692.png)
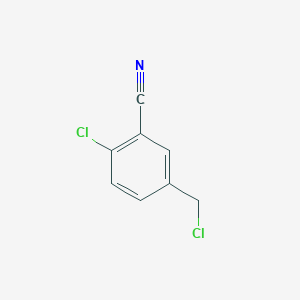

![5-Chloro-6-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13655715.png)
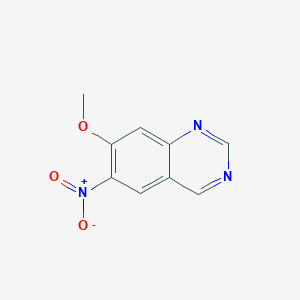
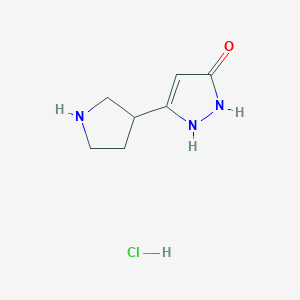
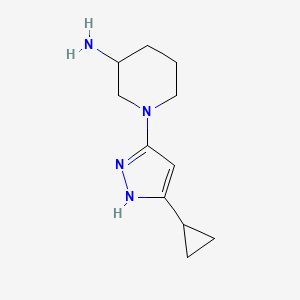
![7-Bromo-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B13655737.png)

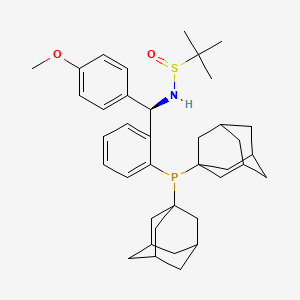
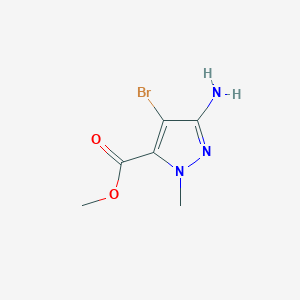
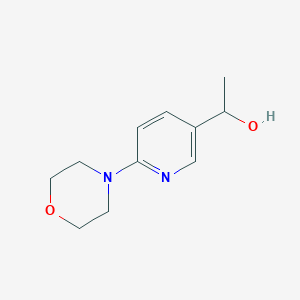
![7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine hydrochloride](/img/structure/B13655766.png)
![8-Fluoroimidazo[1,2-c]pyrimidine](/img/structure/B13655770.png)
